(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Overview
Description
DPC-961, also known as DMP-961, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Scientific Research Applications
Quinazolinone Derivatives in Research
Synthesis and Structural Insights
The synthesis and structural analysis of quinazolinone derivatives have been a significant area of research. For instance, the study of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones has provided insights into their molecular structure, showcasing the versatility of the quinazolinone scaffold in forming hydrogen-bonded dimers and pi-stacked chains, which are crucial for their biological activity (Cruz et al., 2006).
Antitumor Activity
The quinazolinone nucleus has been the focus of antitumor agent development. Studies have demonstrated the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, highlighting their high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002). These properties make them suitable for further exploration in cancer research.
Antihistaminic Agents
Quinazolinone derivatives have also been synthesized for their potential as H1-antihistaminic agents. Compounds such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2008).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been investigated, with studies focusing on the synthesis and evaluation of compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. These compounds have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Raval et al., 2012).
properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175699 | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one | |
CAS RN |
214287-88-4 | |
Record name | DPC 961 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPC-961 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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